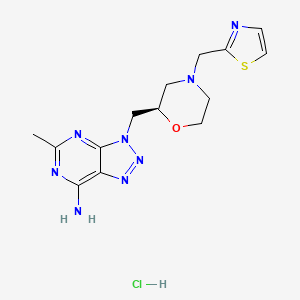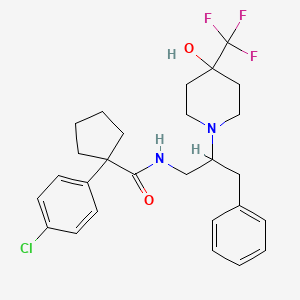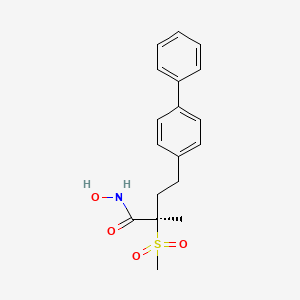![molecular formula C15H19N5O B609998 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- CAS No. 1792180-81-4](/img/structure/B609998.png)
2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-
Vue d'ensemble
Description
This compound, also known as 1-[(2S,5R)-5-[[7H-Pyrrolo[2,3-d]-4-pyrimidinyl]amino]-2-methyl-1-piperidinyl]-2-propen-1-one, has a molecular weight of 285.35 and a formula of C15H19N5O . It is a specific inhibitor of Janus Kinase 3 (JAK3) .
Molecular Structure Analysis
The IUPAC name for this compound is 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one . The Smiles notation is C=CC(N1C@@HCCC@@H=NC=N2)C1)=O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 457.55 and a molecular formula of C22H27N5O4S . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Treatment of Alopecia Areata
Ritlecitinib has been investigated for the treatment of Alopecia Areata, a chronic autoimmune skin disease that causes hair loss on the scalp, face, or body . It has shown clinically meaningful and sustained long-term efficacy in patients with this condition .
Treatment of Nonsegmental Vitiligo
Ritlecitinib has been studied for the treatment of active nonsegmental vitiligo, a skin condition characterized by the loss of skin color in patches .
Treatment of Rheumatoid Arthritis
Ritlecitinib is also under investigation for the treatment of Rheumatoid Arthritis, a chronic inflammatory disorder affecting many joints, including those in the hands and feet .
Treatment of Inflammatory Bowel Disease
This compound is being explored for the treatment of Inflammatory Bowel Disease, a term for two conditions (Crohn’s disease and ulcerative colitis) that are characterized by chronic inflammation of the gastrointestinal (GI) tract .
Treatment of Ulcerative Colitis
Ritlecitinib is being explored as a treatment for Ulcerative Colitis, a chronic, long-term illness that causes inflammation of the colon and rectum .
Use in Physiologically Based Pharmacokinetic Model
Ritlecitinib has been used in a Physiologically Based Pharmacokinetic Model to translate observed in vitro dissolution data to an in vivo PK profile for ritlecitinib capsule formulations .
Inhibition of Protein Kinase B (PKB)
The compound has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (PKB), which is an important component of intracellular signaling pathways regulating growth and survival .
Inhibition of Bruton’s Tyrosine Kinase (BTK)
Ritlecitinib has been studied for its potential as a BTK inhibitor, which could be beneficial in the treatment of Rheumatoid Arthritis .
Mécanisme D'action
- Ritlecitinib is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family .
- It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This makes ritlecitinib a highly selective and irreversible JAK3 inhibitor .
- The dual activity of ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling and the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata .
- Ritlecitinib irreversibly inhibits JAK3 and TEC kinase by blocking the adenosine triphosphate (ATP) binding site .
- In cellular settings, it inhibits cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propriétés
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |
CAS RN |
1792180-81-4 | |
| Record name | PF-06651600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06651600 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITLECITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ritlecitinib?
A1: Ritlecitinib acts as an irreversible inhibitor of JAK3 and TEC family kinases. [, , ] It achieves high selectivity for JAK3 by covalently binding to a unique cysteine residue (Cys-909) in the catalytic domain, a feature not present in other JAK isoforms. [, ]
Q2: How does ritlecitinib’s dual inhibition of JAK3 and TEC family kinases contribute to its therapeutic potential?
A2: This dual inhibition effectively targets both JAK3-dependent signaling, crucial in immune cell activation and proliferation, and TEC family kinases, particularly BTK, which plays a key role in B cell receptor signaling and T cell activity. [, , , ] This combined effect is thought to dampen the inflammatory processes underlying conditions like alopecia areata, vitiligo, and rheumatoid arthritis. [, , , , , ]
Q3: Does ritlecitinib affect the function of other JAK isoforms?
A3: Ritlecitinib exhibits minimal impact on other JAK isoforms due to its high selectivity for JAK3. [, ] This selectivity is a key advantage, potentially minimizing side effects associated with broader JAK inhibition. [, ]
Q4: How does ritlecitinib's selectivity for JAK3 compare to other JAK inhibitors?
A4: Unlike pan-JAK inhibitors or those with primary JAK1/2 activity, ritlecitinib demonstrates a higher degree of JAK3 specificity. [, ] This targeted approach may contribute to a more favorable safety profile by sparing JAK1-dependent anti-inflammatory signaling and reducing risks associated with JAK2 inhibition, such as hematological effects. [, , , ]
Q5: Can you elaborate on the impact of ritlecitinib on immune cell function?
A5: Research suggests ritlecitinib inhibits the differentiation and function of Th1 and Th17 cells, both crucial players in inflammatory responses. [] It also reduces the cytolytic activity of CD8+ T cells and NK cells, primarily through TEC kinase inhibition. [] Additionally, studies have shown that ritlecitinib can impact the development and function of innate lymphoid cells (ILCs), specifically ILC1s, known to play a role in rheumatoid arthritis. [, ]
Q6: What is the molecular formula and weight of ritlecitinib?
A6: Ritlecitinib's molecular formula is C17H22N6O, and its molecular weight is 326.4 g/mol. This information can be found in the compound's chemical databases and scientific literature.
Q7: Is there any information available regarding ritlecitinib's spectroscopic data?
A7: While specific spectroscopic data (e.g., NMR, IR) might not be publicly available due to proprietary reasons, researchers can utilize the compound's structural information to predict these properties using computational chemistry tools. []
Q8: How stable is ritlecitinib under various conditions?
A8: Specific stability data for ritlecitinib may not be readily available in public research databases. Pharmaceutical companies typically conduct extensive stability studies, but the full results are often considered proprietary information.
Q9: What are the primary routes of ritlecitinib excretion?
A9: The precise routes and rates of ritlecitinib excretion might not be readily available in published research. Pharmacokinetic studies are crucial for determining drug elimination profiles, but the detailed findings are often kept confidential by pharmaceutical companies.
Q10: Have there been any studies investigating the impact of renal or hepatic impairment on ritlecitinib’s pharmacokinetics?
A13: Yes, studies have investigated the influence of renal and hepatic impairment on ritlecitinib's pharmacokinetic properties. [] These studies utilize a combination of clinical data and innovative modeling approaches, including population pharmacokinetics (POPPK), to evaluate the drug's behavior in patients with organ dysfunction. [] Such research helps guide dosing recommendations and ensure patient safety in specific populations.
Q11: How does the pharmacokinetic profile of ritlecitinib compare to other JAK inhibitors?
A14: Each JAK inhibitor possesses a unique pharmacokinetic profile, influencing its dosing regimen, potential for drug interactions, and overall safety. [, ] While direct head-to-head comparisons might be limited in published literature, understanding the distinct pharmacokinetic properties of each JAK inhibitor is crucial for optimizing therapy and minimizing risks.
Q12: Has there been any research on drug-transporter interactions with ritlecitinib?
A15: Yes, in vitro and clinical studies have confirmed that ritlecitinib and its metabolite M2 are inhibitors of the hepatic drug transporter OCT1. [] This interaction highlights the importance of considering potential drug interactions when co-administering ritlecitinib with other medications that are substrates of OCT1.
Q13: What in vitro models have been used to assess ritlecitinib's activity?
A16: Researchers have employed various in vitro models, including cell lines and primary cell cultures, to investigate ritlecitinib’s impact on specific immune cell populations and signaling pathways. [, ] These models provide valuable insights into the compound’s mechanism of action and its effects on immune responses.
Q14: What animal models have been employed to evaluate ritlecitinib’s efficacy?
A17: Preclinical studies have utilized animal models of inflammatory diseases, such as rat adjuvant-induced arthritis and mouse experimental autoimmune encephalomyelitis, to evaluate ritlecitinib's therapeutic potential. [] These models mimic aspects of human diseases, allowing researchers to assess the compound's efficacy in vivo and identify potential therapeutic benefits.
Q15: Has ritlecitinib been evaluated in clinical trials, and if so, for which indications?
A18: Yes, ritlecitinib has been extensively studied in clinical trials for various conditions, including alopecia areata, vitiligo, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. [, , , , , , , , , , , , , , , , , , , ] These trials aim to assess its safety, efficacy, and optimal dosing regimens in human subjects.
Q16: What are the key findings from clinical trials investigating ritlecitinib for the treatment of alopecia areata?
A19: Clinical trials have demonstrated that ritlecitinib can effectively promote hair regrowth in patients with alopecia areata, including those with severe disease. [, , , , , , , , , ] Significant improvements in clinician-reported and patient-reported outcome measures, such as the Severity of Alopecia Tool (SALT) score, have been observed. [, , , , , , , , , ] Notably, ritlecitinib 50 mg daily, with or without a loading dose, has shown promise in achieving clinically meaningful hair regrowth in these patients. [, , , , , , , , , ]
Q17: Are there any biomarkers being explored to predict ritlecitinib's efficacy or monitor treatment response?
A21: Research on biomarkers in the context of ritlecitinib treatment is ongoing. Studies have explored serum and stool microbiome markers as potential predictors of clinical efficacy and tissue response, particularly in ulcerative colitis. [] Identifying reliable biomarkers could personalize treatment strategies and improve outcomes for patients.
Q18: Are there any known drug interactions with ritlecitinib?
A24: As ritlecitinib is primarily metabolized by the liver, interactions with other drugs metabolized by the same enzymes or utilizing the same transporters, particularly OCT1, should be considered. [, , ] Clinical studies and post-marketing surveillance are crucial for identifying and characterizing potential drug interactions to ensure patient safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



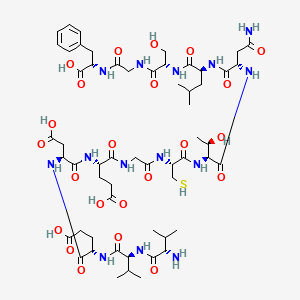
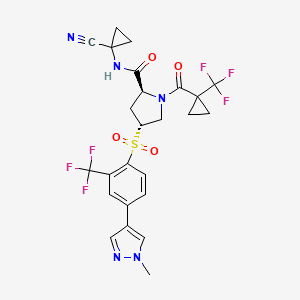
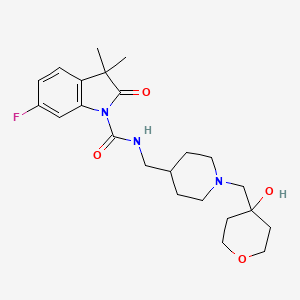

![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)
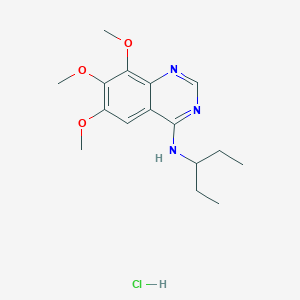
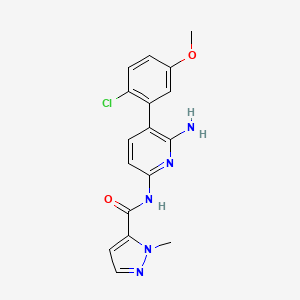

![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)
